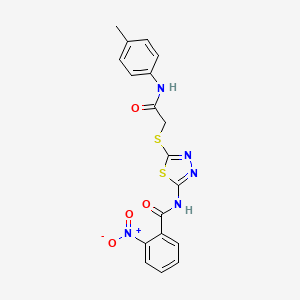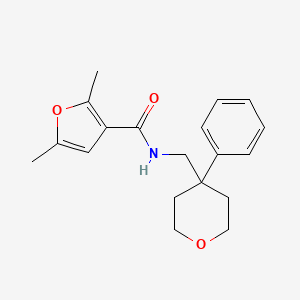
N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound falls within a broader class of chemicals known for their significant biological and pharmacological activities, especially in the context of anti-inflammatory and anticancer properties. Such compounds are synthesized through various chemical reactions that allow for the introduction of specific functional groups, enhancing their activity and solubility.
Synthesis Analysis
The synthesis of related compounds involves a one-pot synthesis approach combining ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or reflux in MeCN to produce substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones (Mohebat, Raja, & Mohammadian, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallography, revealing the importance of specific functional groups and their positions for biological activity. For example, the crystal structure determination of related molecules has indicated significant inhibitory activity against certain cancer cell lines (Lu et al., 2021).
Chemical Reactions and Properties
Reactions involving diene-conjugated 1,3-dipolar intermediates illustrate the complexity of chemical transformations that these compounds can undergo, including cyclization and rearrangement processes that are critical for achieving the desired molecular architecture (Motion et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are significantly influenced by their molecular structure. The introduction of specific groups, like the cyclopropyl and quinazolinyl units, plays a crucial role in determining these properties and, by extension, their biological availability.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are determined by the functional groups present in the compound. For instance, the presence of the quinazolinyl group is associated with potential anticancer activity, as seen in related compounds showing inhibition against Mycobacterium tuberculosis and various cancer cell lines (Senthilkumar et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Several studies have focused on the synthesis of derivatives and analogs of compounds related to N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, highlighting their potential antimicrobial properties. These derivatives have been tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial potency. For instance, fluoroquinolone-based 4-thiazolidinones have shown noteworthy antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, novel fluorine-containing derivatives, integrating quinazolinone with 4-thiazolidinone, have exhibited remarkable in vitro antimicrobial potency, particularly against Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013). These findings suggest a potential avenue for developing new antimicrobial agents.
Antitumor Activities
The potential antitumor activities of compounds structurally related to N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide have also been explored. A compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which shares structural similarities, has been synthesized and found to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). This opens up possibilities for the compound and its derivatives to be considered in antitumor research.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-17-6-11-21(14-23(17)29)30-25(34)16-37-28-32-24-5-3-2-4-22(24)27(36)33(28)15-18-7-9-19(10-8-18)26(35)31-20-12-13-20/h2-11,14,20H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVXDHCJDRCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
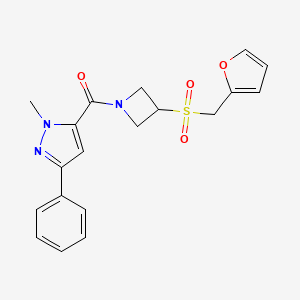

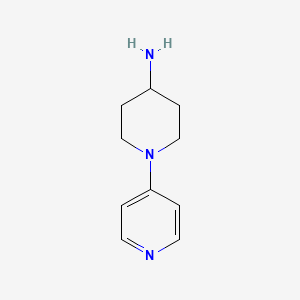
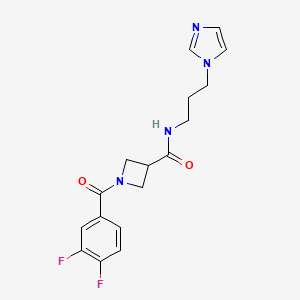
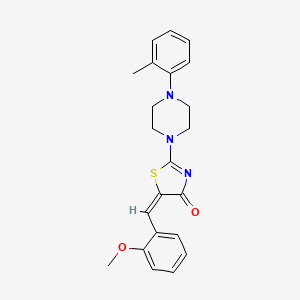

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
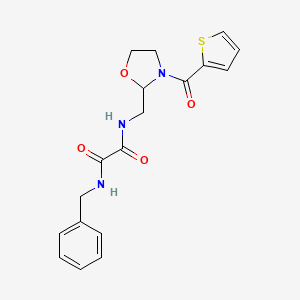
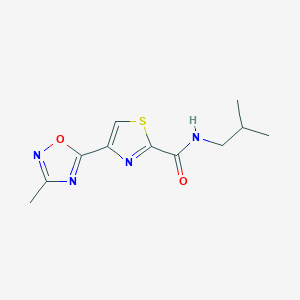
![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)
